2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine
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Overview
Description
2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine has several scientific research applications:
Pharmaceuticals: It serves as a building block for synthesizing various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Agriculture: The compound is used in the development of agrochemicals, such as herbicides and pesticides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
2-Chloro-4-methoxy-6-methyl-5-phenoxypyrimidine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-methoxypyridine: Similar in structure but lacks the phenoxy and methyl groups, leading to different chemical properties and applications.
Chlorsulfuron: A sulfonylurea herbicide with a similar pyrimidine core but different substituents, used primarily in agriculture.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it valuable for diverse applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-methyl-5-phenoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(11(16-2)15-12(13)14-8)17-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
LQVTUFUCMIANSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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